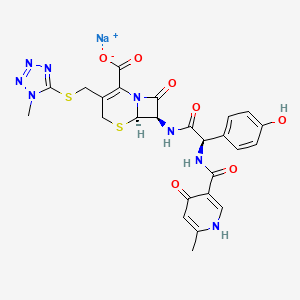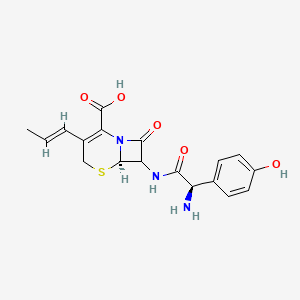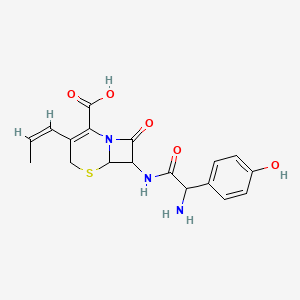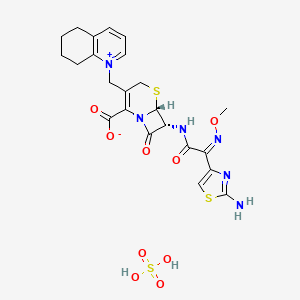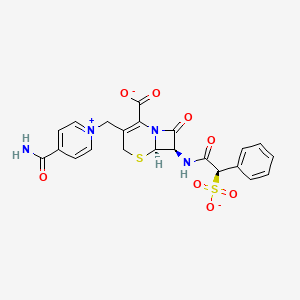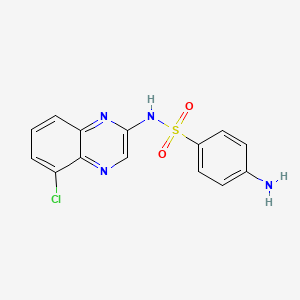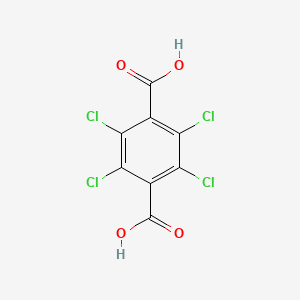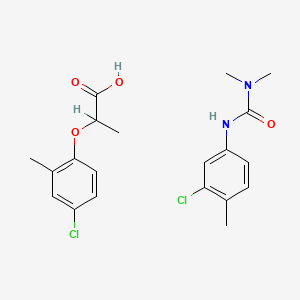
3-(p-(alpha-(p-Methoxyphenyl)beta-nitrostyryl)phenoxy)-N,N-dimethylpropylamine monocitrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The preparation of CI-680 involves multi-step organic synthesis. The synthetic routes typically include the use of continuous flow techniques, which enable multiple reaction steps to be combined into a single continuous operation . The reaction conditions often involve the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may vary, but they generally aim to optimize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
CI-680 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and catalysts. The major products formed from these reactions depend on the specific reaction conditions and reagents used . For example, in oxidation reactions, CI-680 may form different oxidized derivatives, while in reduction reactions, it may yield reduced forms of the compound.
Scientific Research Applications
CI-680 has a wide range of scientific research applications. In chemistry, it is used as a reagent in various organic synthesis reactions. In biology, it has been studied for its potential as an anti-estrogen compound, with different affinities for the uterine estrogen receptor . In medicine, CI-680 is being explored for its potential therapeutic applications, including its use in cancer research and treatment. In industry, it is used in the development of new materials and products .
Mechanism of Action
The mechanism of action of CI-680 involves its interaction with specific molecular targets and pathways. For example, it has been shown to bind to the uterine estrogen receptor with a certain affinity, which affects the receptor’s activity and downstream signaling pathways . This interaction can lead to various biological effects, including changes in gene expression and cellular responses.
Comparison with Similar Compounds
CI-680 can be compared with other similar compounds, such as CI-628 and 94X1127. These compounds have different chemical structures and binding affinities for the uterine estrogen receptor . CI-680 has a binding affinity of 34% relative to estradiol, while CI-628 has a binding affinity of 4%, and 94X1127 has a binding affinity of 222% . This comparison highlights the uniqueness of CI-680 in terms of its chemical structure and biological activity.
Conclusion
CI-680 is a versatile compound with significant potential in various scientific research applications. Its unique chemical properties and biological activities make it a valuable tool in chemistry, biology, medicine, and industry. Further research is needed to fully understand its mechanism of action and to explore its potential therapeutic applications.
properties
CAS RN |
56287-31-1 |
|---|---|
Molecular Formula |
C32H36N2O11 |
Molecular Weight |
624.6 g/mol |
IUPAC Name |
2-hydroxypropane-1,2,3-tricarboxylic acid;3-[4-[(Z)-1-(4-methoxyphenyl)-2-nitro-2-phenylethenyl]phenoxy]-N,N-dimethylpropan-1-amine |
InChI |
InChI=1S/C26H28N2O4.C6H8O7/c1-27(2)18-7-19-32-24-16-12-21(13-17-24)25(20-10-14-23(31-3)15-11-20)26(28(29)30)22-8-5-4-6-9-22;7-3(8)1-6(13,5(11)12)2-4(9)10/h4-6,8-17H,7,18-19H2,1-3H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b26-25-; |
InChI Key |
STAHNFFHFRNPMD-OQKDUQJOSA-N |
Isomeric SMILES |
CN(C)CCCOC1=CC=C(C=C1)/C(=C(/C2=CC=CC=C2)\[N+](=O)[O-])/C3=CC=C(C=C3)OC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
SMILES |
CN(C)CCCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)OC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Canonical SMILES |
CN(C)CCCOC1=CC=C(C=C1)C(=C(C2=CC=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)OC.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
3-(p-(alpha-(p-methoxyphenyl)beta-nitrostyryl)phenoxy)-N,N-dimethylpropylamine monocitrate CI 680 CI-680 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




